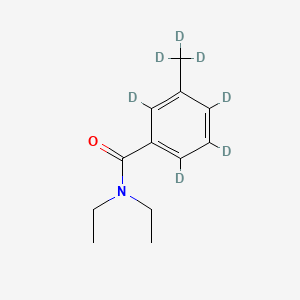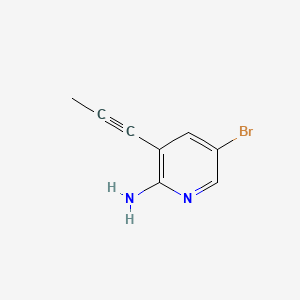
N-Octadecanoyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadecanoyl-D-phenylalanine is a synthetic compound characterized by the presence of an octadecanoyl (stearoyl) group attached to the amino acid D-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecanoyl-D-phenylalanine typically involves the acylation of D-phenylalanine with octadecanoic acid (stearic acid). The process can be summarized as follows:
Activation of Octadecanoic Acid: Octadecanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acylation Reaction: The activated octadecanoic acid is then reacted with D-phenylalanine in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), under mild conditions to form this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Octadecanoyl-D-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and D-phenylalanine.
Oxidation: The phenyl group in D-phenylalanine can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the octadecanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis can be achieved using sodium hydroxide (NaOH) at room temperature.
Oxidation: Oxidizing agents such as KMnO₄ or CrO₃ are used in aqueous or organic solvents under controlled conditions.
Reduction: Reducing agents like LiAlH₄ are used in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Hydrolysis: Octadecanoic acid and D-phenylalanine.
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Alcohol derivatives of the octadecanoyl moiety.
Aplicaciones Científicas De Investigación
N-Octadecanoyl-D-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis, as well as to investigate the properties of long-chain fatty acid derivatives.
Biology: The compound is studied for its potential role in modulating biological processes, such as cell signaling and membrane interactions, due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle or as a component in formulations designed to enhance the bioavailability of active pharmaceutical ingredients.
Industry: this compound is investigated for its use in the development of novel materials, such as surfactants and emulsifiers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-Octadecanoyl-D-phenylalanine involves its interaction with biological membranes and proteins. The long hydrophobic octadecanoyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The D-phenylalanine moiety can interact with specific protein targets, influencing signaling pathways and cellular responses. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological research.
Comparación Con Compuestos Similares
N-Octadecanoyl-D-phenylalanine can be compared with other similar compounds, such as:
N-Octadecanoyl-L-phenylalanine: The L-isomer of phenylalanine, which may exhibit different biological activities and interactions due to stereochemistry.
N-Octadecanoyl-glycine: A simpler derivative with glycine instead of phenylalanine, used to study the effects of different amino acid residues on the properties of the compound.
N-Octadecanoyl-serine: Contains a serine residue, which introduces a hydroxyl group, potentially altering the compound’s interactions and reactivity.
The uniqueness of this compound lies in its specific combination of a long-chain fatty acid with the D-isomer of phenylalanine, which can result in distinct biological and chemical properties compared to its analogs.
Propiedades
Número CAS |
1248347-73-0 |
|---|---|
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.661 |
Nombre IUPAC |
(2R)-2-(octadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/t25-/m1/s1 |
Clave InChI |
PHZQULSGYVCYNC-RUZDIDTESA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Sinónimos |
N-Octadecanoyl-D-phenylalanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)





![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)

